3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-N’-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a pyrazole ring with a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N’-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N’-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives.
Scientific Research Applications
3-methyl-N’-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may play a crucial role in binding to these targets, while the pyrazole ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-methylphenoxyacetic acid: A precursor in the synthesis of the compound.
1H-pyrazole-5-carbohydrazide: Another related compound with similar structural features.
Uniqueness: 3-methyl-N’-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring and a phenoxyacetyl group, which imparts specific chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of 3-methyl-N’-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-N'-[2-(3-methylphenoxy)acetyl]-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-3-5-11(6-9)21-8-13(19)17-18-14(20)12-7-10(2)15-16-12/h3-7H,8H2,1-2H3,(H,15,16)(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQHHDFWFCPYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=NNC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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